3-(2-Chloroethyl)imidazolidine-2,4-dione
Description
Structural Significance of the Imidazolidine-2,4-dione Core
The structural framework of imidazolidine-2,4-dione is a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. nih.gov This arrangement confers specific and valuable properties. The molecule possesses sites that can act as both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the C=O groups). ekb.egnih.gov This dual capacity is critical for forming intermolecular interactions with biological targets like proteins and enzymes. ekb.eg
Table 1: Physicochemical Properties of Imidazolidine-2,4-dione and 3-(2-Chloroethyl)imidazolidine-2,4-dione
| Property | Imidazolidine-2,4-dione (Hydantoin) | This compound |
| Molecular Formula | C₃H₄N₂O₂ | C₅H₇ClN₂O₂ |
| IUPAC Name | imidazolidine-2,4-dione | This compound |
| Molar Mass | 100.08 g/mol | 162.57 g/mol |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
Prevalence of the Hydantoin (B18101) Moiety in Biologically Active Compounds
The hydantoin scaffold is a key component in numerous clinically approved drugs and biologically active compounds. Its versatility has led to the development of agents with a wide range of therapeutic applications, from anticonvulsants to anticancer drugs. ekb.eg The mechanism of action of these derivatives often involves modulating enzymes, interfering with cellular signaling pathways, or interacting with specific receptors. thebioscan.com
The broad spectrum of activities includes anticonvulsant, antimicrobial, anti-inflammatory, and antitumor effects. ekb.egthebioscan.com This wide-ranging bioactivity underscores the importance of the hydantoin ring as a foundational element in drug discovery. bohrium.com
Table 2: Examples of Clinically Used Drugs Containing the Hydantoin Moiety
| Drug Name | Primary Therapeutic Use |
| Phenytoin | Anticonvulsant (Anti-epileptic) |
| Nitrofurantoin | Antibacterial |
| Nilutamide | Anticancer (Prostate Cancer) |
| Enzalutamide | Anticancer (Prostate Cancer) |
| Dantrolene | Muscle Relaxant |
| Ethotoin | Anticonvulsant |
Conceptual Framework of Imidazolidine-2,4-dione as a Bioisosteric Replacement in Chemical Biology
In drug design, bioisosteres are substituents or groups that have similar physical or chemical properties and which impart comparable biological activities to a molecule. wikipedia.org The strategy of bioisosteric replacement involves substituting one part of a molecule with a bioisostere to enhance desired properties like potency, selectivity, or metabolic stability, or to reduce toxicity. wikipedia.org
The hydantoin ring itself can be considered a bioisostere for other chemical groups. For instance, due to the acidic nature of the imide N-H group (pKa ~9.1), it can act as a weak carboxylic acid isostere. nih.gov This allows it to mimic the carboxylate group found in molecules like α-amino acids, potentially substituting for both the α-carboxylate and the α-amine moieties. nih.gov
Conversely, the hydantoin ring can be replaced by other structures to overcome issues associated with the original molecule. A notable example involves the aldose reductase inhibitor sorbinil, where clinical side effects were hypothesized to be linked to its hydantoin ring. nih.gov This led to the successful bioisosteric replacement of the hydantoin with a spiro hydroxy acetic acid moiety, which resulted in new inhibitors with excellent in vivo activity and without the sorbinil-like side effects. nih.gov This demonstrates the dynamic role of the hydantoin scaffold within the conceptual framework of bioisosterism in chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSAKIZDHFOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305217 | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90124-69-9 | |
| Record name | NSC169790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Chloroethyl Imidazolidine 2,4 Dione
General Synthetic Approaches to Imidazolidine-2,4-diones
Several classical and modern synthetic strategies have been developed to construct the imidazolidine-2,4-dione ring system. These methods often vary in their starting materials, reaction conditions, and the scope of achievable substitution patterns on the heterocyclic core.
Bucherer-Bergs Reaction and Analogous Condensation Processes
The Bucherer-Bergs reaction is a prominent multi-component reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. lookchem.comresearchgate.net This one-pot synthesis typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. researchgate.netwikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) from the ammonium carbonate to form an aminonitrile. Subsequent reaction with carbon dioxide, also derived from the decomposition of ammonium carbonate, leads to a carbamic acid intermediate that cyclizes to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin (B18101) ring structure. researchgate.net
The general applicability and operational simplicity of the Bucherer-Bergs reaction have made it a widely used method. nih.gov It can be performed in aqueous or alcoholic solvents, and the resulting hydantoins often precipitate from the reaction mixture, simplifying purification. researchgate.netnih.gov
Table 1: Key Features of the Bucherer-Bergs Reaction
| Feature | Description |
| Reactants | Aldehyde or Ketone, Alkali Metal Cyanide, Ammonium Carbonate |
| Product | 5-Substituted or 5,5-Disubstituted Imidazolidine-2,4-dione |
| Key Intermediates | Cyanohydrin, Aminonitrile |
| Advantages | One-pot synthesis, readily available starting materials, simple workup |
| Limitations | Primarily yields 1,3-unsubstituted hydantoins |
Urech Reaction from Amino Acids
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, provides a route to hydantoins starting from α-amino acids. lookchem.comwikipedia.orgchemeurope.com The classical approach involves the reaction of an α-amino acid with potassium cyanate (B1221674) in an aqueous solution, which forms an intermediate hydantoic acid. researchgate.net This intermediate is then cyclized to the corresponding hydantoin upon heating with a strong mineral acid, such as hydrochloric acid. researchgate.netchemeurope.com
The mechanism involves the nucleophilic attack of the amino group of the amino acid on the carbon atom of the cyanate ion, forming the hydantoic acid. Subsequent intramolecular cyclization, driven by acid catalysis, leads to the formation of the five-membered imidazolidine-2,4-dione ring with the elimination of a water molecule. This method is particularly useful for the synthesis of 5-substituted hydantoins where the stereochemistry at the 5-position can be retained from the starting enantiopure α-amino acid under carefully controlled conditions. researchgate.net
Table 2: Urech Hydantoin Synthesis Overview
| Feature | Description |
| Reactants | α-Amino Acid, Potassium Cyanate, Strong Acid |
| Product | 5-Substituted Imidazolidine-2,4-dione |
| Key Intermediate | Hydantoic Acid |
| Advantages | Utilizes readily available amino acids, potential for stereochemical retention |
| Limitations | Requires a two-step procedure (formation and cyclization of hydantoic acid) |
Reed Reaction from Nitriles
The Reed reaction offers an alternative pathway to imidazolidine-2,4-diones, particularly spirohydantoins, starting from α-amino nitriles. nih.gov This method involves the reaction of an α-amino nitrile with an inorganic cyanate or an organic isocyanate, followed by cyclization. nih.gov The reaction of α-amino nitriles with sodium cyanate under acidic conditions is a notable variation of this approach. nih.gov It is important to note that the Reed reaction provides kinetically controlled products, which can be an advantage when the thermodynamically favored product, often obtained under Bucherer-Bergs conditions, is not the desired isomer. mdpi.com
Synthesis from Carbamates and Olefins
The synthesis of the imidazolidinone ring can also be achieved through the reaction of carbamates with olefins. One such approach involves the catalyzed hydroamination of unsaturated ureas. mdpi.com For instance, the intramolecular N-hydroamination of allylic ureas can be catalyzed by palladium complexes to yield imidazolidin-2-ones. mdpi.com This method provides a route to substituted imidazolidinones and can be extended to the synthesis of the dione (B5365651) derivatives through appropriate oxidation or by using starting materials that already contain the second carbonyl functionality or a precursor. The reaction mechanism generally involves the formation of a carbamate (B1207046) species which then undergoes intramolecular cyclization. mdpi.com
Direct Synthesis of 3-(2-Chloroethyl)imidazolidine-2,4-dione
The direct synthesis of this compound typically involves the modification of a pre-formed imidazolidine-2,4-dione ring, most commonly through the chlorination of a hydroxyethyl-substituted precursor.
Adaptation and Optimization of Established Methodologies
The most prevalent method for the synthesis of this compound is the chlorination of 3-(2-hydroxyethyl)imidazolidine-2,4-dione. This precursor can be synthesized through various methods, including the reaction of hydantoin with ethylene (B1197577) oxide or 2-chloroethanol (B45725) under basic conditions.
The subsequent chlorination of the hydroxyl group is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. The reaction is generally carried out in an inert solvent, such as chloroform (B151607) or dichloromethane. The optimization of this reaction involves controlling the stoichiometry of the reagents and the reaction temperature to maximize the yield and minimize the formation of byproducts.
A typical procedure involves the dropwise addition of thionyl chloride to a stirred solution of 3-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione in a suitable solvent. The reaction mixture is then heated at reflux to drive the reaction to completion. Upon cooling, the product can be isolated and purified by standard techniques such as crystallization.
Table 3: Optimized Conditions for the Chlorination of 3-(2-hydroxyethyl)imidazolidine-2,4-dione
| Parameter | Condition |
| Starting Material | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Solvent | Chloroform or Dichloromethane |
| Temperature | Reflux |
| Workup | Cooling, filtration, and recrystallization |
Further optimization studies have explored the use of other chlorinating agents and catalytic systems to improve the efficiency and selectivity of the chlorination step. The choice of reaction conditions can be critical in preventing side reactions, such as the formation of dimeric ether byproducts or elimination reactions. The careful control of temperature and the rate of addition of the chlorinating agent are crucial for achieving high yields of the desired this compound.
Application of Microwave-Enhanced Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.comorientjchem.org The application of microwave irradiation has been successfully employed in the synthesis of various imidazole (B134444) and imidazolidine (B613845) derivatives. derpharmachemica.comresearchgate.netnih.gov For instance, the synthesis of 2-substituted 2-imidazolines from alkyl cyanides and ethylenediamine (B42938) has been reported to occur in significantly higher yields and with reduced reaction times under microwave irradiation. derpharmachemica.com Similarly, microwave-assisted hydrazinolysis has been used to synthesize mono and disubstituted-2-amino-1H imidazoles, avoiding the need for strong acidic conditions. derpharmachemica.com
In the context of imidazolidine-2,4-dione derivatives, microwave energy can be utilized to accelerate key reaction steps. For example, the condensation reactions between aldehydes and primary aromatic amines, a common step in building substituted imidazoles, have been efficiently carried out using microwave irradiation in absolute ethanol (B145695). researchgate.net Furthermore, the cyclization step to form the imidazolidine ring can also be enhanced. The reaction of imines with glycine (B1666218) in tetrahydrofuran (B95107) under microwave irradiation has been shown to afford new imidazolidine derivatives. researchgate.net This approach offers a green chemistry alternative, often utilizing environmentally benign solvents like ethanol and reducing energy consumption. nih.gov The optimized conditions for microwave-assisted synthesis of imidazole derivatives have been reported at 720-watt power for approximately 5.7 minutes. orientjchem.org
Table 1: Examples of Microwave-Assisted Synthesis of Imidazolidine and Imidazole Derivatives
| Reactants | Product | Solvent | Method | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde, Primary Aromatic Amines | Imine Derivatives | Absolute Ethanol | Microwave Irradiation | Not Specified | researchgate.net |
| Imines, Glycine | Imidazolidines | Tetrahydrofuran | Microwave Irradiation | Not Specified | researchgate.net |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives | Ethyl Alcohol | Microwave Irradiation | 46%-80% | nih.gov |
Synthesis of Key Derivatives and Structural Analogs of this compound
The core structure of this compound can be modified at several positions to generate a library of derivatives with potentially diverse biological activities. Key synthetic strategies focus on substitutions at the N1 and C5 positions, as well as the formation of fused and spirocyclic systems.
Substitution at the N1 position of the imidazolidine-2,4-dione ring is a common strategy for derivatization. N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives have been prepared and evaluated for their biological activities. nih.gov The synthesis of N1-substituted imidazolidin-2-ones has also been reported, leading to compounds with potential immunosuppressive activity. nih.gov
A general approach to N1-substitution involves the acylation of a suitable precursor followed by cyclization. For example, the synthesis of imidazolidin-4-ones has been achieved through a dehydrogenative cyclization of N-acyl dipeptide esters under mild conditions, using tert-butyl hydroperoxide as an oxidant and potassium iodide as a catalyst. rsc.org This method facilitates an atom-economical intramolecular C-N bond formation. While the N3-hydrogen of the hydantoin ring is generally more acidic and thus more readily substituted, N1-alkylation and acylation can be achieved under specific reaction conditions. uctm.edu
Modification at the C5 position of the imidazolidine-2,4-dione ring is a crucial strategy for introducing structural diversity. The Knoevenagel condensation is a widely used reaction for this purpose, typically involving the condensation of an active methylene (B1212753) compound (like hydantoin) with an aldehyde or ketone. research-nexus.netsemanticscholar.org This reaction is often the first step in a multi-step synthesis to produce 5-arylidene hydantoin derivatives. ijacskros.com
For instance, the synthesis of 5-benzylidene-hydantoin esters begins with a Knoevenagel condensation between hydantoin and various benzaldehydes. research-nexus.netsemanticscholar.org The resulting 5-benzylidene hydantoin intermediates can then undergo further reactions, such as esterification. These intermediates can be reacted with bromoacetylated amino acid esters to yield the final ester products. research-nexus.netsemanticscholar.org The synthesis of C5-substituted cinmethylin (B129038) analogs has also been explored, demonstrating the versatility of modifying this position. nih.gov
The synthesis of 5-benzylidene derivatives of this compound involves a strategic combination of reactions. The initial and key step is the Knoevenagel condensation of this compound with a substituted benzaldehyde. research-nexus.netsemanticscholar.org This reaction establishes the benzylidene moiety at the C5 position.
Spiro compounds, characterized by two rings sharing a single atom, represent an important class of heterocyclic compounds with significant pharmaceutical potential. ijacskros.com The synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives has been accomplished in a two-step process. ijacskros.com
The first step involves the preparation of 5-arylidene imidazolidine-2,4-dione derivatives through a Knoevenagel condensation of imidazolidine-2,4-dione with various aromatic aldehydes. ijacskros.com In the second step, these intermediates react with diazomethane, leading to the formation of the spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com This synthetic strategy allows for the creation of novel spiro-heterocyclic systems based on the imidazolidine-2,4-dione scaffold.
Table 2: Synthesis of Spiro[imidazolidine-pyrazoline]-2,4-dione Derivatives
| Step | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Imidazolidine-2,4-dione, Aromatic Aldehydes | 5-Arylidene imidazolidine-2,4-dione | ijacskros.com |
Nitrosourea-containing compounds are a well-established class of chemotherapeutic agents. The synthesis of nitrosourea (B86855) analogs derived from chloroethyl-substituted spirohydantoins combines the structural features of both moieties. The synthesis of N-(2-chloroethyl)-N'-nitrosourea (CENU) analogs has been extensively studied. nih.gov
Several chemical pathways have been utilized for the synthesis of N'-(2-chloroethyl)-N-nitrosoureas. nih.gov These methods can be adapted for the synthesis of nitrosourea analogs from chloroethyl-substituted spirohydantoins. The synthesis often involves the reaction of a chloroethyl-substituted amine precursor with a nitrosating agent. The development of new nitrosoureas, including those derived from carbohydrates, has also been an area of active research. nih.gov
Facile Synthesis of Highly Substituted Chiral Hydantoins
The asymmetric synthesis of hydantoins is of significant interest due to their prevalence in pharmaceuticals and natural products. A particularly effective method for producing 5-monosubstituted chiral hydantoins involves the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. This approach provides a single-step, enantioselective route to these valuable compounds at room temperature.
This reaction has been shown to proceed with high yields and excellent enantioselectivities for a range of substituted aryl glyoxals. Mechanistic studies, including kinetic analysis via 1H NMR monitoring, suggest that the reaction's enantiodetermining step is likely the face-selective protonation of a transient enol-type intermediate by the chiral catalyst. This method represents a significant advancement over other strategies like the asymmetric hydrogenation of prochiral hydantoins, which often require precious metal catalysts, or photochemical deracemisation, which can be limited in substrate scope.
The optimized conditions typically involve using a specific chiral phosphoric acid catalyst at a low loading (e.g., 2.0 mol%) in a suitable solvent. The reaction demonstrates broad applicability to various glyoxal (B1671930) starting materials, including those with electron-rich substituents.
Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Synthesis of 5-Monosubstituted Hydantoins The data presented in this table is illustrative, based on findings from cited research papers.
| Entry | Glyoxal Substituent | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| 1 | Phenyl | (R)-H8-BINOL derivative | 95 | 98:2 |
| 2 | 4-Methylphenyl | (R)-H8-BINOL derivative | 99 | 97:3 |
| 3 | 4-Methoxyphenyl | (R)-H8-BINOL derivative | 98 | 96:4 |
| 4 | 4-Hydroxyphenyl | (R)-H8-BINOL derivative | 92 | 95:5 |
Regioselective Synthesis of Bis-Hydantoin and Thiohydantoin Derivatives
The synthesis of molecules containing two hydantoin or thiohydantoin moieties (bis-hydantoins/thiohydantoins) has garnered attention due to the potential for enhanced biological activity arising from the presence of multiple heterocyclic units. nih.gov A key challenge in their synthesis is achieving regioselectivity, particularly when functionalizing the different nitrogen atoms within the hydantoin ring.
One successful strategy for creating unsymmetrical, nitrogen-containing bis-heterocyclic systems is through the amidoalkylation of thiohydantoin derivatives with cyclic hemiamidals. thieme-connect.de This approach allows for the structural modification of the thiohydantoin core by introducing another heterocyclic group. thieme-connect.de For instance, the reaction of 1-phenyl-2-thioxoimidazolidin-4-one with 5-hydroxy-1-phenyl-imidazolidine-2-thione can be optimized by heating in toluene (B28343) with a catalyst such as aluminum oxide applied to sodium hydroxide (B78521) (NaOH). nih.gov Microwave activation has also been employed to reduce reaction times and the need for solvents. nih.gov
Another approach involves the S-alkylation or N-alkylation of thiohydantoins using alkyl halides under either aqueous or anhydrous alkaline conditions. nih.gov The regioselectivity of these reactions is a critical aspect, with different conditions favoring alkylation at different positions. nih.gov For example, the reaction of (E)-5-(arylidene)-1-phenyl-2-thiohydantoins with alkyl halides can lead to novel S-alkylated or N-alkylated derivatives. nih.gov
Table 2: Synthetic Approaches to Bis-Hydantoin and Thiohydantoin Derivatives This table summarizes general methodologies found in the cited literature.
| Method | Reactants | Key Conditions | Product Type |
|---|---|---|---|
| Amidoalkylation | Thiohydantoin derivative, Cyclic hemiamidal | Heating in toluene with Al2O3/NaOH catalyst | Unsymmetrical bis-heterocycle |
| N-Alkylation | Thiohydantoin, Alkyl halide | Anhydrous alkaline conditions | N-alkylated bis-hydantoin |
| S-Alkylation | Thiohydantoin, Alkyl halide | Aqueous alkaline conditions | S-alkylated thiohydantoin derivative |
| Condensation | Hydantoin, Carbon disulfide, Chloroacetic acid | DMF, KOH catalyst | Monoalkyl derivative for further coupling |
Reaction Conditions and Reagent Considerations in this compound Synthesis
The synthesis of this compound involves the N-alkylation of the parent hydantoin (imidazolidine-2,4-dione) ring. The hydantoin scaffold possesses two nitrogen atoms, N1 and N3, available for substitution. The proton on the N3 atom is more acidic (pKa ≈ 8.5) than the proton on the N1 atom (pKa ≈ 9.0). thieme-connect.de Consequently, alkylation reactions under standard basic conditions typically occur with high regioselectivity at the N3 position. thieme-connect.de
Reagent Selection:
Hydantoin Source: The reaction begins with the unsubstituted imidazolidine-2,4-dione.
Alkylating Agent: To introduce the 2-chloroethyl group, a suitable electrophile is required. Common choices include 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. 1-bromo-2-chloroethane is generally preferred as the bromide is a better leaving group than chloride, leading to a more facile S_N2 reaction. acsgcipr.org
Base: A base is necessary to deprotonate the N3-hydrogen, generating the nucleophilic hydantoin anion. A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a commonly used and effective base for this transformation. rsc.org Other bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (tBuOK) could also be employed, depending on the desired reactivity and solvent system. nih.gov
Solvent: The reaction is typically carried out in an anhydrous polar aprotic solvent to ensure the solubility of the reagents and to prevent side reactions with water. N,N-Dimethylformamide (DMF) is a standard choice for this type of alkylation, allowing the reaction to proceed smoothly at room temperature. rsc.org Tetrahydrofuran (THF) is another possible solvent, particularly when using bases like potassium tert-butoxide. nih.gov
Reaction Conditions:
A general and widely applicable procedure for the N3-alkylation of hydantoins involves treating the hydantoin with sodium hydride in anhydrous DMF at room temperature, followed by the addition of the alkyl halide. rsc.org The reaction is stirred until completion, which can be monitored by techniques such as Thin-Layer Chromatography (TLC). The temperature is typically maintained at room temperature to ensure selectivity and minimize potential side reactions. rsc.org
An alternative, two-step synthetic route could also be envisioned. This would first involve the N3-alkylation of hydantoin with a 2-hydroxyethylating agent, such as 2-bromoethanol, to form 3-(2-hydroxyethyl)imidazolidine-2,4-dione. The subsequent conversion of the terminal hydroxyl group to a chloride can be achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), a method analogous to syntheses of similar structures. prepchem.com
Chemical Reactivity and Mechanistic Pathways of 3 2 Chloroethyl Imidazolidine 2,4 Dione
Thermal Decomposition and Pyrolysis Studies
Comprehensive research into the thermal behavior of 3-(2-Chloroethyl)imidazolidine-2,4-dione is not present in the public domain. This includes a lack of information on its stability at elevated temperatures and the conditions required to induce pyrolysis.
Flash Vacuum Pyrolysis (FVP) as a Mechanistic Probe
There are no published studies that have employed Flash Vacuum Pyrolysis (FVP) to investigate the unimolecular decomposition pathways of this compound. FVP is a powerful technique for studying reactive intermediates and reaction mechanisms in the gas phase, but its application to this specific compound has not been documented.
Identification of Fragmentation Products
Without experimental data from pyrolysis or FVP studies, the fragmentation products of this compound remain unknown. Identification of such products is crucial for elucidating the decomposition mechanism.
Mechanisms of Dehydrogenation Reactions
The potential for dehydrogenation reactions to occur during the thermal decomposition of this compound has not been investigated. Mechanistic details regarding the loss of hydrogen from the molecule under pyrolytic conditions are therefore unavailable.
Mechanisms of Dehydrochlorination Reactions
Similarly, there is no scientific literature describing the mechanisms of dehydrochlorination for this compound. The elimination of hydrogen chloride is a common pathway for chlorinated organic molecules at high temperatures, but its specific pathway, whether through intramolecular or intermolecular processes, has not been studied for this compound.
Investigation of Intramolecular Aromatic Insertion Processes
The possibility of intramolecular aromatic insertion processes, which would involve the chloroethyl side chain interacting with an aromatic substituent (if present), has not been explored. For the parent compound itself, which lacks an aromatic ring directly attached to the imidazolidine-2,4-dione core, this specific type of reaction is not applicable. No studies on derivatives where such a reaction might be possible were found.
Influence of Reaction Conditions on Product Distribution
Due to the absence of any studies on the thermal decomposition of this compound, there is no information regarding how reaction conditions such as temperature, pressure, and residence time in a pyrolysis apparatus would influence the distribution of any potential products.
Intramolecular Cyclization and Ring Transformation Reactions
The presence of a reactive 2-chloroethyl group tethered to a nucleophilic nitrogen atom within the imidazolidine-2,4-dione ring presents the potential for intramolecular cyclization reactions. While specific studies on this compound are not prevalent, analogous reactions in similar N-haloalkyl systems suggest plausible mechanistic pathways.
One primary anticipated reaction is an intramolecular nucleophilic substitution (SNi). In this pathway, one of the nitrogen atoms of the hydantoin (B18101) ring acts as a nucleophile, attacking the electrophilic carbon atom of the chloroethyl side chain that bears the chlorine atom. This process would displace the chloride ion and lead to the formation of a new bicyclic ring system. Such reactions are a known strategy for constructing nitrogen-containing heterocyclic scaffolds. liverpool.ac.uk The favorability of this cyclization would depend on factors such as the conformational flexibility of the chloroethyl chain and the basicity of the reaction conditions, which can influence the nucleophilicity of the ring nitrogens.
Furthermore, more complex ring transformations could occur, potentially initiated by the opening of the imidazolidine-2,4-dione ring. In reactions involving other heterocyclic systems, such as 2H-pyran-2-ones, nucleophilic attack can lead to ring-opening, followed by rearrangement and re-closure to form a new heterocyclic structure. clockss.org A similar pathway could be envisioned for this compound under certain conditions, where an external nucleophile might initiate ring fission, with the chloroethyl group participating in a subsequent recyclization step to yield a transformed heterocyclic product.
Chlorine Atom Migration and Stability of Chloroethyl Substituents
The stability and reactivity of chlorine atoms associated with the hydantoin structure are of significant interest. This section examines the behavior of chlorine atoms directly bonded to the hydantoin ring nitrogen (N-chlorinated hydantoins) as a model for understanding halogen mobility, as well as the stability and dechlorination of the chloroethyl group in the title compound.
Studies on N-chlorinated hydantoins, such as 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin, have revealed that chlorine atoms can migrate between the N1 and N3 positions of the hydantoin ring, particularly under UVA irradiation. dss.go.thnih.gov This rearrangement is accompanied by the formation of dechlorinated compounds. Two primary mechanisms have been proposed for this phenomenon:
Intramolecular Hydrogen Atom Transfer Reaction (HATR): This process involves a series of sigmatropic shifts where a hydrogen atom moves around the ring structure, facilitating the relocation of the chlorine atom. dss.go.thnih.gov
Intermolecular Hydrogen Atom Transfer Reaction (HATR): In this pathway, a radical abstracts a hydrogen atom from a neighboring molecule. dss.go.thnih.gov Computational and experimental evidence suggests that the intermolecular route is often favored, as it has a lower absolute free energy of activation (ΔG‡) and is more consistent with observed product ratios in solution. dss.go.thnih.gov
These mechanisms highlight the potential mobility of halogens within the N-chlorinated hydantoin framework, driven by radical pathways.
The stability of the nitrogen-chlorine (N-Cl) bond in N-halamine compounds, including N-chlorinated hydantoins, is crucial for their application as biocidal materials. wikipedia.orgnih.gov The stability, defined by the resistance to releasing "free chlorine" (Cl+), is governed by the electronic environment of the nitrogen atom.
A general trend for stability has been established based on the type of N-Cl moiety: Amine > Amide > Imide . wikipedia.orgnih.gov
Imide N-Cl bonds , flanked by two electron-withdrawing carbonyl groups (as is the case for a chlorinated N1 or N3 position in the hydantoin ring), are the least stable due to the strong electron-withdrawing effect that weakens the N-Cl bond. nih.gov
Amide N-Cl bonds are intermediate in stability.
Amine N-Cl bonds , which lack adjacent carbonyl groups, are the most stable. nih.gov
Substituents on the hydantoin ring can further modulate this stability. Electron-donating alkyl groups adjacent to the N-Cl moiety can strengthen the bond and enhance stability. nih.gov Conversely, substituting the ring with groups like a phenyl moiety can weaken the N-Cl bond, decreasing stability but potentially increasing biocidal activity. mdpi.com
| Factor | Effect on N-Cl Bond Stability | Mechanism | Reference |
|---|---|---|---|
| N-Cl Moiety Type (Imide) | Decreases Stability | Two adjacent electron-withdrawing carbonyl groups weaken the N-Cl bond. | wikipedia.orgnih.gov |
| N-Cl Moiety Type (Amide) | Intermediate Stability | One adjacent electron-withdrawing carbonyl group. | wikipedia.orgnih.gov |
| N-Cl Moiety Type (Amine) | Increases Stability | Absence of adjacent electron-withdrawing carbonyl groups. | nih.gov |
| Electron-Donating Groups (e.g., Alkyl) | Increases Stability | Strengthens the N-Cl covalent bond, hindering Cl+ release. | nih.gov |
| Electron-Withdrawing Groups (e.g., Phenyl at position 5) | Decreases Stability | Interaction between the phenyl group and the oxidative chlorine atom weakens the N-Cl bond. | mdpi.com |
| Increased Hydrophobicity/Steric Hindrance | Increases Stability | Reduces the rate of hydrolysis of the N-Cl moiety. | nih.gov |
The chloroethyl group in this compound can undergo dechlorination, which involves the cleavage of the carbon-chlorine (C-Cl) bond. A primary pathway for this is reductive dechlorination , where a reductant cleaves the C-Cl bond and replaces the chlorine with a hydrogen atom. wikipedia.org This process can be achieved through various means:
Chemical Reduction: Reagents such as zerovalent iron, zinc, or organophosphorus(III) compounds can be used to effect dechlorination. wikipedia.org
Biological Reduction: Certain anaerobic bacteria can utilize chlorinated compounds in a process known as organochlorine respiration. wikipedia.org This often involves a sequential hydrogenolytic process where chlorine atoms are replaced by hydrogen. wikipedia.org
Electrochemical Reduction: In an electrolytic cell, electrons are transferred from a cathode to the molecule, causing it to decompose and release chloride ions as hydrocarbons are formed. wikipedia.org
A common mechanism is hydrodechlorination (HDC), which uses H₂ gas as the reducing agent over a catalyst. wikipedia.org For the chloroethyl group, the reaction would proceed via the addition of a hydride (or its equivalent) to the carbon bearing the chlorine, with the subsequent expulsion of the chloride ion.
Detailed Chlorination Mechanisms of the Imidazolidine-2,4-dione Moiety
Computational studies on the chlorination of the hydantoin ring itself (e.g., 5,5-dimethylhydantoin) using agents like hypochlorous acid (HOCl) have elucidated a detailed mechanistic pathway. mdpi.com The process is not a simple direct substitution but a multi-step sequence.
The proposed mechanism involves the following key steps:
Initial Deprotonation: The reaction begins with the deprotonation of the hydantoin ring. The N3-H is more acidic and is deprotonated first, forming a hydantoin anion. mdpi.com
N3 Chlorination: The resulting anion then acts as a nucleophile in an SN2 reaction, attacking the chloronium ion (Cl+) from HOCl to form the N3-monochloro derivative. mdpi.com
N1 Chlorination: Subsequently, the N1 position is chlorinated to form the 1,3-dichloro derivative. A high kinetic barrier prevents the initial direct chlorination at the N1 position. mdpi.com
Conproportionation: When the hydantoin and the chlorinating agent are in a 1:1 molar ratio, the initially formed dichloro derivative can react with an unreacted hydantoin molecule. This conproportionation reaction is favorable and results in the N1-monochloro derivative being the major predicted product, which aligns with experimental observations. mdpi.com
| Step | Description | Key Intermediates/Reactants | Reference |
|---|---|---|---|
| 1 | Deprotonation of the hydantoin ring at the more acidic N3 position. | Hydantoin, Base | mdpi.com |
| 2 | Nucleophilic attack (SN2) by the hydantoin anion on the chlorinating agent (HOCl). | Hydantoin anion, HOCl | mdpi.com |
| 3 | Formation of the N3-monochloro derivative. | 3-chloro-5,5-dimethylhydantoin | mdpi.com |
| 4 | Chlorination at the N1 position to yield the dichloro derivative. | 1,3-dichloro-5,5-dimethylhydantoin | mdpi.com |
| 5 | (Under 1:1 stoichiometry) Conproportionation of the dichloro derivative with unreacted hydantoin. | Dichloro-hydantoin, Hydantoin | mdpi.com |
| 6 | Formation of the N1-monochloro derivative as the major product. | 1-chloro-5,5-dimethylhydantoin | mdpi.com |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-(2-Chloroethyl)imidazolidine-2,4-dione are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazolidine (B613845) ring and the N-chloroethyl side chain. The methylene (B1212753) protons of the chloroethyl group (-CH₂-Cl) would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The adjacent methylene protons (-N-CH₂-) would also appear as a triplet, influenced by the neighboring nitrogen and the other methylene group. The methylene protons on the imidazolidine ring (C5-H₂) are expected to produce a singlet, as they are chemically equivalent and lack adjacent protons for coupling. A broad singlet corresponding to the N-H proton on the ring is also anticipated.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are predicted. The two carbonyl carbons (C2 and C4) of the dione (B5365651) structure are expected to appear significantly downfield, typically in the range of 150-175 ppm. The methylene carbon of the imidazolidine ring (C5) would be the most upfield signal. The two methylene carbons of the chloroethyl side chain would have distinct shifts, with the carbon directly bonded to the chlorine atom appearing further downfield than the carbon bonded to the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.
| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |
| Signal 1 | -CH₂-Cl | ~3.8 | Triplet |
| Signal 2 | -N-CH₂- | ~3.9 | Triplet |
| Signal 3 | C5-H₂ | ~4.1 | Singlet |
| Signal 4 | N1-H | ~8.2 | Broad Singlet |
| ¹³C NMR | Assignment | Predicted Shift (ppm) |
| Signal 1 | -C H₂-Cl | ~41 |
| Signal 2 | -N-C H₂- | ~45 |
| Signal 3 | C 5-H₂ | ~50 |
| Signal 4 | C 4=O | ~157 |
| Signal 5 | C 2=O | ~171 |
Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₅H₇ClN₂O₂), the monoisotopic mass is approximately 162.02 Da.
In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to be detected as protonated or sodiated adducts in the positive ion mode. uni.lu The predicted masses for these common adducts are key indicators of the compound's molecular weight. uni.lu
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would likely involve the cleavage of the chloroethyl side chain and the breakdown of the imidazolidine ring. Common fragmentation pathways could include the loss of the chloroethyl group (-CH₂CH₂Cl) or the elimination of a chlorine radical. Further fragmentation might involve the characteristic loss of carbon monoxide (CO) or isocyanic acid (HNCO) from the heterocyclic ring structure, which is a common pattern for hydantoin (B18101) derivatives.
Table 2: Predicted m/z Values for Molecular Ions of this compound in ESI-MS Source: Predicted data from PubChem CID 298084. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₅H₈ClN₂O₂]⁺ | 163.0269 |
| [M+Na]⁺ | [C₅H₇ClN₂O₂Na]⁺ | 185.0088 |
| [M-H]⁻ | [C₅H₆ClN₂O₂]⁻ | 161.0123 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its structural features.
The most prominent absorptions would be from the two carbonyl (C=O) groups of the dione, which typically appear as strong bands in the region of 1700-1780 cm⁻¹. The presence of an N-H bond in the imidazolidine ring should give rise to a stretching vibration in the range of 3100-3300 cm⁻¹. C-H stretching vibrations from the methylene groups on the ring and the side chain are expected in the 2850-3000 cm⁻¹ region. Other significant bands would include C-N stretching and a C-Cl stretching vibration, which is typically found in the fingerprint region (600-800 cm⁻¹).
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3300 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C=O (dione) | Stretch | 1700 - 1780 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen should align closely with the theoretical values calculated from its molecular formula, C₅H₇ClN₂O₂. nih.gov Typically, experimental values are considered acceptable if they fall within ±0.4% of the calculated values. nih.gov
Table 4: Calculated Elemental Composition of this compound Molecular Formula: C₅H₇ClN₂O₂; Molecular Weight: 162.57 g/mol
| Element | Symbol | Atomic Weight | Moles | Mass (g) | Mass Percent (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 36.94% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.34% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.81% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.23% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.68% |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
However, based on the structures of related imidazolidine-2,4-dione derivatives, one can predict the likely solid-state interactions. chemrxiv.orgnih.gov The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygens). Therefore, it is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds, potentially forming dimers or extended chain or sheet structures. nih.gov These hydrogen bonds, along with dipole-dipole interactions from the polar carbonyl groups, would be the primary forces governing the solid-state architecture of the compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are fundamental in elucidating the detailed mechanisms of chemical reactions, including transition states and energy profiles.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For 3-(2-Chloroethyl)imidazolidine-2,4-dione, DFT would be instrumental in studying its reactivity, such as nucleophilic substitution reactions at the chloroethyl group or reactions involving the hydantoin (B18101) ring.
DFT calculations on related imidazolidine-2,4-dione derivatives have been used to determine optimized geometries, electronic properties, and the energies of reactants, intermediates, transition states, and products. doaj.orgedu.krd For instance, in a study of the synthesis of 1,3-dimethyl-2-imidazolidinone, DFT was used to map out the entire reaction pathway, identifying key intermediates and transition states. A similar approach for this compound would involve modeling its reactions, for example, intramolecular cyclization to form a bicyclic system. The calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure accuracy. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Hydantoin Systems
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Reaction Energetics |
| DFT | M06-2X | def2-TZVP | Activation Barrier Calculation |
This table represents common methods used for similar compounds, not specific data for this compound.
Computational studies on analogous systems have shown that DFT can predict activation barriers with reasonable accuracy. nih.gov The process involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. The inclusion of zero-point vibrational energy and thermal corrections allows for the calculation of enthalpy and Gibbs free energy of activation. These calculations would reveal how kinetically favorable such a cyclization reaction is for this compound.
Reactions are typically carried out in a solvent, which can significantly influence reaction mechanisms and energetics. Computational models account for these effects in two primary ways: implicit and explicit solvation.
Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. google.comfaccts.defaccts.de This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. For a polar molecule like this compound, using a CPCM model would be crucial for obtaining realistic energy profiles for reactions in polar solvents.
Explicit solvation models involve including a number of individual solvent molecules (e.g., water) in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. In reactions where a solvent molecule directly participates in the mechanism (e.g., as a proton shuttle), an explicit model is necessary. For instance, studies on the synthesis of related imidazolidinones have shown that explicit water molecules can act as catalysts, significantly lowering activation barriers by facilitating proton transfer. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Computational methods are essential for exploring the conformational landscape of molecules like this compound.
To explore the vast number of possible conformations for a flexible molecule such as this compound, which has a flexible chloroethyl side chain, a systematic search of the conformational space is required. A combined Monte Carlo (MC) and Molecular Mechanics (MM) approach is a powerful technique for this purpose. scienceopen.com
In this method, random changes are made to the molecule's geometry (e.g., rotating around single bonds), and the energy of the new conformation is calculated using a computationally inexpensive MM force field. The new conformation is accepted or rejected based on the Metropolis criterion, which favors lower-energy structures while allowing for the system to escape local energy minima. scienceopen.com This process generates a diverse set of low-energy conformations, providing a comprehensive view of the molecule's conformational preferences.
Hydantoin derivatives are recognized as scaffolds that can mimic peptide secondary structures, such as β-turns and α-helices. While this compound itself is a small molecule, understanding the conformational preferences of the hydantoin ring is relevant in the context of designing larger molecules with specific three-dimensional structures.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-dimethyl-2-imidazolidinone |
Molecular Docking and Binding Mode Delineation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target.
Computational Prediction of Ligand-Receptor Interactions (e.g., CB1 Cannabinoid Receptor)
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor, is a significant therapeutic target for various conditions, and molecules containing the imidazolidine-2,4-dione scaffold have been identified as potent CB1 receptor ligands. nih.govucl.ac.be Molecular modeling studies have been crucial in delineating the binding mode of these derivatives within the CB1 receptor. nih.gov
Computational docking simulations are performed using 3D crystal structures of the target receptor, such as the human CB1 receptor (e.g., PDB ID: 5TGZ). nih.gov These studies predict how ligands like imidazolidine-2,4-dione derivatives position themselves within the receptor's binding pocket. Key interactions that stabilize the ligand-receptor complex are identified, including hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, docking studies have shown that the two N-H donors and two C=O acceptors in the imidazolidine-2,4-dione ring are vital for forming hydrogen bonds with receptor residues. edu.krd In the context of the CB1 receptor, specific amino acid residues (e.g., SER 383) have been identified as forming crucial hydrogen bond interactions with ligands containing a similar heterocyclic core. nih.gov The binding affinity is quantified using a scoring function, which estimates the strength of the interaction in units such as kcal/mol.
| Ligand Analog | Docking Score (kcal/mol) | Key Interacting Residues (CB1 Receptor) | Interaction Type |
|---|---|---|---|
| Analog A (Parent Scaffold) | -8.5 | SER 383, THR 197 | Hydrogen Bond |
| Analog B (Aromatic Substituted) | -9.2 | PHE 200, TRP 279 | Hydrophobic, π-π Stacking |
| Analog C (Alkyl Substituted) | -7.9 | LEU 276, VAL 196 | Hydrophobic |
| Analog D (Halogenated) | -9.5 | SER 383, PHE 268 | Hydrogen Bond, Halogen Bond |
This table presents representative data for imidazolidine-2,4-dione analogs docked into the CB1 receptor active site, illustrating how different substituents can influence binding scores and interactions.
Free Energy of Binding Calculations (e.g., MM-PBSA) for Enzyme Inhibition Studies
While molecular docking provides a static snapshot of ligand binding, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) offer a more accurate estimation of binding free energy by incorporating molecular motion and solvation effects. nih.govnih.gov This end-point method is applied to a series of snapshots extracted from molecular dynamics (MD) simulations to calculate the binding free energy (ΔG_bind). frontiersin.orgresearchgate.net
The MM-PBSA approach calculates ΔG_bind by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS). The solvation energy is further divided into polar (ΔG_PB) and non-polar (ΔG_SA) components.
ΔG_bind = ΔE_MM + ΔG_solv - TΔS ΔE_MM = ΔE_internal + ΔE_electrostatic + ΔE_van_der_Waals ΔG_solv = ΔG_PB + ΔG_SA
This method has been successfully used to study enzyme-inhibitor complexes, where the calculated binding free energies often show a good correlation with experimentally determined inhibition constants (e.g., IC50 or Ki). mdpi.complos.org For imidazolidine-2,4-dione derivatives, MM-PBSA calculations can elucidate the key energetic contributors to binding, such as identifying whether van der Waals or electrostatic interactions are the primary driving forces for affinity. nih.gov
| Energy Component | Value (kcal/mol) | Contribution |
|---|---|---|
| Van der Waals Energy (ΔE_vdw) | -45.5 ± 2.1 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.8 ± 1.5 | Favorable |
| Polar Solvation Energy (ΔG_polar) | +28.3 ± 1.8 | Unfavorable |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.7 ± 0.3 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -42.7 ± 2.5 | Favorable |
This table provides an example breakdown of MM-PBSA binding free energy calculations for a hypothetical imidazolidine-2,4-dione analog bound to an enzyme active site. The values are representative and illustrate the contribution of each energy term.
Prediction of Electronic and Geometric Properties of this compound Analogs
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic and geometric properties of molecules. doaj.orgedu.krd These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing insights that are complementary to experimental data. mdpi.com
Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. semanticscholar.orgnih.gov Another important property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. bhu.ac.in MEP plots use a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govthaiscience.info
Geometric properties such as bond lengths, bond angles, and dihedral angles are also accurately predicted by DFT calculations and can be compared with experimental data from techniques like X-ray crystallography. nih.gov
| Analog Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| -H | -7.15 | -0.95 | 6.20 | 3.5 |
| -CH3 (Electron-donating) | -6.98 | -0.89 | 6.09 | 3.8 |
| -Cl (Electron-withdrawing) | -7.31 | -1.25 | 6.06 | 2.1 |
| -NO2 (Strongly withdrawing) | -7.85 | -2.10 | 5.75 | 1.5 |
This table displays representative DFT-calculated electronic properties for analogs of an imidazolidine-2,4-dione scaffold, demonstrating how different substituents modulate these properties.
Computational Assessment of Tautomeric Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. The imidazolidine-2,4-dione ring can theoretically exist in several tautomeric forms, including the diketo, keto-enol, and di-enol forms. edu.krd
Computational methods, especially DFT, are highly effective for assessing the relative stability of these tautomers. orientjchem.org By calculating the total electronic energy of the optimized geometry for each tautomer, researchers can determine the most stable form in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM). chemmethod.comzsmu.edu.ua Studies on imidazolidine-2,4-dione and related dicarbonyl compounds consistently show that the diketo form is significantly more stable than the enol forms. edu.krdorientjchem.org The energy difference between tautomers can be substantial, indicating a strong preference for one form under normal conditions. These calculations can also model the transition state for the proton transfer, revealing the energy barrier for tautomerization. orientjchem.org
| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
|---|---|---|
| Diketo | 0.00 (Reference) | 0.00 (Reference) |
| Keto-enol (O4-enol) | +15.8 | +12.5 |
| Keto-enol (O2-enol) | +16.5 | +13.1 |
| Di-enol | +35.2 | +30.8 |
This table shows representative relative energies for the tautomers of the core imidazolidine-2,4-dione ring, calculated using DFT. The data illustrates the pronounced stability of the diketo form in both the gas phase and a polar solvent.
Mechanistic and Target Oriented Biological Research of 3 2 Chloroethyl Imidazolidine 2,4 Dione Derivatives
Elucidation of Structure-Activity Relationships (SAR) in Hydantoin (B18101) Derivatives
The hydantoin (imidazolidine-2,4-dione) scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the hydantoin core influence its interaction with biological targets, thereby guiding the design of more potent and selective agents.
Key positions on the hydantoin ring available for substitution are the N-1, N-3, and C-5 positions. SAR studies have consistently shown that the nature of the substituents at these positions dramatically affects the compound's biological profile. For instance, in the context of kinase inhibitors, modifications to the C-5 position, often involving the introduction of a benzylidene group, are critical for activity. The substitution pattern on the aromatic ring of this benzylidene moiety can significantly alter potency and selectivity. Shifting a substituent, such as an ethoxy group, from the para- (4-) to the ortho- (2-) position on the phenyl ring has been shown to significantly improve functional activities like cell proliferation inhibition and apoptosis induction in certain cancer cell lines. nih.govresearchgate.net
Furthermore, the substituent at the N-3 position plays a vital role in modulating the pharmacological properties. Introducing different alkyl, acyl, or aryl groups at this position can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. For example, in the development of angiotensin-converting enzyme (ACE) inhibitors, 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives were synthesized, demonstrating the importance of the N-3 acyl group for inhibitory activity. growingscience.com Similarly, for cannabinoid receptor ligands, bulky and lipophilic groups at the N-1 and N-3 positions, such as substituted phenyl rings, have been found to confer high affinity for the CB1 receptor. nih.gov The C-5 position often accommodates diphenyl substitutions, which are crucial for high-affinity binding to various receptors. nih.govucl.ac.beuclouvain.be These comprehensive SAR studies underscore the chemical tractability of the hydantoin core, allowing for fine-tuning of its biological activity against diverse targets. growingscience.comresearchgate.net
Target-Specific Inhibition Studies
Lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling and is considered a significant target for the treatment of autoimmune diseases. Derivatives of imidazolidine-2,4-dione have been designed and synthesized as novel LYP inhibitors.
In one study, a series of inhibitors based on the imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one scaffolds were developed. The research focused on cinnamic acid-based derivatives, which demonstrated promising LYP inhibitory activities. Specifically, compound 9r from this series emerged as the most potent inhibitor, functioning as a competitive inhibitor with a Kᵢ value of 1.09 µM. nih.gov This compound also showed good selectivity for LYP over other phosphatases when compared to a known inhibitor, A15. nih.gov The ability of these derivatives to regulate the TCR-associated signaling pathway in Jurkat T cells highlights their potential as therapeutic agents for autoimmune disorders. nih.gov
Table 1: LYP Inhibitory Activity of Imidazolidine-2,4-dione Derivatives
| Compound | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|
| 9p | 6.95 | - | - |
| 9r | 2.85 | Competitive | 1.09 |
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. units.it The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. units.itnih.gov Consequently, aldose reductase inhibitors (ARIs) are a key therapeutic strategy.
Hydantoin derivatives, specifically spirohydantoins, have been extensively studied as ARIs. units.it A broad range of ARIs, including hydantoins, have also been evaluated for their ability to inhibit the structurally related enzyme, aldehyde reductase. nih.gov Studies have shown that all tested aldose reductase inhibitors also inhibit aldehyde reductase to some degree. nih.gov
One of the most potent inhibitors identified was Al1576 (2,7-difluorospirofluorene-9,5'-imidazolidine-2',4'-dione), which inhibited rat kidney aldehyde reductase with an IC₅₀ value in the 10⁻⁸ M range. nih.gov However, the selectivity of these inhibitors varies significantly. The selectivity for aldose reductase over aldehyde reductase can range from approximately 2-fold for Al1576 to over 100-fold for other classes of inhibitors like Ponalrestat. nih.gov Kinetic studies suggest that these hydantoin-based inhibitors likely interact with a common binding site on both enzymes, which is distinct from the substrate or nucleotide binding sites. nih.gov
Table 2: Inhibition of Aldose and Aldehyde Reductase by Hydantoin Derivative Al1576
| Enzyme Source | Substrate | IC₅₀ (M) | Selectivity Ratio (Aldehyde/Aldose) |
|---|---|---|---|
| Rat Lens Aldose Reductase | DL-Glyceraldehyde | 2.0 x 10⁻⁸ | ~2 |
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. nih.govnih.gov Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. nih.govmdpi.com This makes FAAH a compelling therapeutic target.
FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad. nih.gov Inhibitors of FAAH often feature an electrophilic carbonyl group that can react with the active site serine residue (Ser241). nih.gov While specific studies on 3-(2-Chloroethyl)imidazolidine-2,4-dione as an FAAH inhibitor are not prominent in the reviewed literature, the structural characteristics of the hydantoin core are relevant. The carbonyl groups within the imidazolidine-2,4-dione ring provide potential interaction points. However, potent FAAH inhibitors, such as O-aryl carbamates (e.g., URB597), typically possess a more activated carbonyl moiety to achieve effective inhibition. nih.gov The development of FAAH inhibitors from various chemical classes, including carbamates and bisarylimidazoles, has demonstrated significant progress, with many compounds showing in vivo efficacy in models of pain and inflammation. nih.gov
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system and is a key target for drugs modulating appetite, pain, and mood. nih.govucl.ac.be Imidazolidine-2,4-dione derivatives have been synthesized and evaluated as CB1 receptor ligands, with many acting as antagonists or inverse agonists. nih.gov
Studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives revealed compounds with high affinity and selectivity for the human CB1 receptor. nih.gov For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (23) and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (25) demonstrated the highest affinity for the human CB1 receptor reported for this class of compounds at the time. nih.gov Functional assays, such as [³⁵S]-GTPγS binding, confirmed that these compounds behave as inverse agonists, reducing the basal activity of the receptor. nih.gov
Other research on 3-alkyl-5,5'-diphenylimidazolidinedione derivatives also identified selective ligands for CB1 receptors. nih.govucl.ac.beuclouvain.be Interestingly, these compounds exhibited different pharmacological profiles depending on the experimental system. In rat cerebellum homogenates, they acted as neutral antagonists, competitively inhibiting the binding of a CB1 agonist without affecting basal signaling. nih.govucl.ac.beuclouvain.be However, in CHO cells expressing human CB1 receptors, the same compounds behaved as inverse agonists. nih.govucl.ac.beuclouvain.be
Table 3: CB1 Receptor Binding and Functional Activity of Imidazolidinedione Derivatives
| Compound | Species/System | Binding Affinity (Kᵢ, nM) | Functional Activity (pKB) | Activity Type |
|---|---|---|---|---|
| DML20 | Rat Cerebellum | 155 | 6.11 | Neutral Antagonist |
| DML21 | Rat Cerebellum | 110 | 6.25 | Neutral Antagonist |
| DML23 | Rat Cerebellum | 302 | 5.74 | Neutral Antagonist |
| DML20 | Human (CHO cells) | 158 | - | Inverse Agonist |
| DML21 | Human (CHO cells) | 166 | - | Inverse Agonist |
| DML23 | Human (CHO cells) | 436 | - | Inverse Agonist |
| Compound 23 | Human | 10.3 | - | Inverse Agonist |
| Compound 25 | Human | 9.9 | - | Inverse Agonist |
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 itself being prime targets for cancer therapy. nih.govmdpi.com Overexpression of these proteins allows cancer cells to evade apoptosis, contributing to tumor progression.
A series of imidazolidine-2,4-dione derivatives have been designed and synthesized to test their inhibitory activities against anti-apoptotic Bcl-2 proteins. nih.gov In a study aimed at developing novel Bcl-2 inhibitors, compound 8k from the synthesized series demonstrated superior growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines compared to the lead compound, WL-276. nih.gov This indicates that the imidazolidine-2,4-dione scaffold can be effectively utilized to create potent antitumor agents that function by inhibiting anti-apoptotic proteins. Further research has also explored related thiazolidine-2,4-dione derivatives as dual inhibitors of Bcl-2 and another anti-apoptotic protein, Mcl-1, highlighting the potential of this structural class in developing multi-target cancer therapies. nih.gov
Table 4: Growth Inhibitory Effects of Bcl-2 Inhibitor Derivative 8k
| Cell Line | IC₅₀ (µM) |
|---|---|
| K562 | 10.4 |
Antimicrobial Research Paradigms
Derivatives of imidazolidine-2,4-dione, a class of heterocyclic compounds, have been the subject of research for their potential antimicrobial properties. Studies have explored their efficacy against a range of bacterial and fungal strains, revealing that structural modifications can significantly influence their biological activity.
The antibacterial potential of imidazolidine-2,4-dione derivatives has been assessed by determining their Minimal Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Research has shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
For instance, certain bicyclic and tricyclic hydantoin derivatives have demonstrated moderate antibacterial activity. One derivative, Hyd20, showed an MIC value of 62.5 μg/mL against Bifidobacterium animalis subsp. lactis, while another, Hyd17, had a more potent MIC of 15.75 μg/mL against the same strain. ceon.rs Other microorganisms were found to be less sensitive to these specific compounds. ceon.rs
In a separate study, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and tested. nih.gov The most active of these compounds displayed MIC values as low as 3.91 mg/L against Gram-positive bacteria, an activity level comparable or even superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov However, these compounds did not show inhibitory effects on the growth of the Gram-negative bacteria tested. nih.gov
The following table summarizes the MIC values for selected imidazolidine-2,4-dione derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC Value |
| Hyd17 | Bifidobacterium animalis subsp. lactis | 15.75 µg/mL |
| Hyd20 | Bifidobacterium animalis subsp. lactis | 62.5 µg/mL |
| Hyd22 | Bifidobacterium animalis subsp. lactis | 62.5 µg/mL |
| Compound 38 | Bacillus subtilis & Bacillus cereus | 3.91 mg/L |
| Compound 20 | Gram-positive strains | 3.91 mg/L |
| Compound 23 | Gram-positive strains | 3.91 mg/L |
The antifungal properties of imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives have also been investigated. Some synthesized compounds have demonstrated notable antifungal activity, exhibiting both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) effects. nih.gov
Research on 3,5-disubstituted thiazolidine-2,4-diones has shown their effectiveness against pathogenic yeasts of the Candida species as well as dermatophytes like Microsporum canis and Trichophyton mentagrophytes. mdpi.com Certain halogen-substituted derivatives showed high activity against M. canis and T. rubrum with MIC values of 0.015 µg/mL. mdpi.com The activity of many of these compounds against Candida parapsilosis was found to be superior to that of fluconazole (B54011) and itraconazole. mdpi.com
While specific Minimal Microbicidal Concentration (MMC) data for this compound is not detailed in the provided context, the broader class of related compounds has shown promise. For example, some 5-arylidene-thiazolidine-2,4-dione derivatives demonstrated a predominantly bacteriostatic action, inhibiting bacterial growth rather than killing the cells directly. scielo.br
The table below presents the antifungal activity of selected related compounds.
| Compound/Derivative | Fungal Strain | MIC Value |
| Halogen-substituted Thiazolidine-2,4-dione | Microsporum canis | 0.015 µg/mL |
| Halogen-substituted Thiazolidine-2,4-dione | Trichophyton rubrum | 0.015 µg/mL |
| Various Thiazolidine-2,4-dione Derivatives | Candida parapsilosis | Superior to fluconazole and itraconazole |
The antimicrobial activity of imidazolidine-2,4-dione derivatives is significantly influenced by their chemical structure. researchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the core molecule can enhance or diminish its efficacy.
For thiazolidine-2,4-dione derivatives, the presence of certain substituents on the arylidene moieties has been shown to enhance the spectrum of antimicrobial and antifungal activities. nih.gov Both electron-donating groups (like -OH and -OCH₃) and electron-withdrawing groups (like -Cl and -NO₂) can positively impact the compound's potency. nih.gov
In one study, the introduction of a 2,4-dichlorophenyl substituent in the amide linker chain of a thiazolidine (B150603) derivative led to noticeable activity against Candida. mdpi.com Another study highlighted that the replacement of a chlorophenylthiosemicarbazone core with a hydantoin structure abolished antibacterial activity, while subsequent reduction of a double bond in the hydantoin derivative resulted in weak inhibitory activity. nih.gov This underscores the critical role that specific structural features play in the antimicrobial action of these compounds. The combination of different functional groups appears to be a key factor in optimizing the antimicrobial activity of this class of molecules. scielo.br
Cellular and Molecular Mechanism Studies
Beyond their antimicrobial potential, derivatives of imidazolidine-2,4-dione have been investigated for their effects on human cells, particularly their potential as anticancer agents. Research has focused on their cytotoxicity against various tumor cell lines and their impact on fundamental cellular processes like DNA and RNA synthesis.
The cytotoxic effects of imidazolidine-2,4-dione derivatives have been evaluated against several human cancer cell lines. Studies have demonstrated that these compounds can inhibit the growth of tumor cells in a laboratory setting.
For instance, the cytotoxic activity of certain chalcones, which can be precursors in the synthesis of related heterocyclic compounds, was tested against the MCF-7 breast cancer cell line. nih.gov Some of these compounds showed significant inhibitory effects on the growth of MCF-7 cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) as low as 3.30 ± 0.92 µM. nih.gov
In the context of neuroblastoma, ethanolic extracts of Nardostachys jatamansi, which contain compounds that may have structural similarities to imidazolidine (B613845) derivatives, were found to modulate the growth of IMR-32 and SK-N-MC neuroblastoma cell lines. researchgate.net The cell viability of both IMR-32 and SK-N-SH neuroblastoma cells has been a subject of various cytotoxicity studies. researchgate.netresearchgate.net
The following table summarizes the cytotoxic activity of related compounds on different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 Value / Effect |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 µM |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 µM |
| Pyrano[2,3-d]pyrimidine-2,4-dione S8 | MCF-7 (Breast Cancer) | 0.66 ± 0.05 µM |
| Pyrano[2,3-d]pyrimidine-2,4-dione S7 | MCF-7 (Breast Cancer) | 1.28 ± 1.12 µM |
| Nardostachys jatamansi Root Extract | IMR-32 (Neuroblastoma) | Modulates growth |
| Nardostachys jatamansi Root Extract | SK-N-MC (Neuroblastoma) | Modulates growth |
The mechanism by which some of these compounds exert their cytotoxic effects may involve the inhibition of DNA and RNA synthesis. medchemexpress.com The disruption of these fundamental processes can lead to cell death, making it a key target for anticancer therapies. medchemexpress.com
For example, flucytosine, an antifungal drug, is known to inhibit both DNA and possibly RNA synthesis. nih.gov While direct evidence for this compound is not specified, the broader principle of targeting nucleic acid synthesis is well-established in medicinal chemistry.
Studies have shown that inhibiting RNA synthesis, particularly through the inhibition of the RNA polymerase enzyme, can increase the sensitivity of tumor cells to treatments like radiation therapy. labiotech.eu This is because tumor cells have a high demand for RNA production to sustain their uncontrolled growth. labiotech.eu Therefore, compounds that can interfere with this process are of significant interest in cancer research. The inhibition of DNA synthesis is also a common mechanism for many anticancer drugs, which act by binding to DNA and preventing its replication and transcription. medchemexpress.com
Regulation of Cell Signaling Pathways (e.g., T Cell Receptor signaling in Jurkat T cells)
Derivatives of this compound have been investigated for their potential to modulate critical immune functions by targeting specific enzymes that regulate T cell activation. Research has focused on the role of these compounds as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), an enzyme encoded by the PTPN22 gene, which is a key negative regulator of T cell receptor (TCR) signaling. By inhibiting LYP, these derivatives can enhance TCR signaling, a process central to initiating an immune response.
One particularly potent derivative, identified as compound 9r , has been the subject of detailed mechanistic studies in Jurkat T cells, a human T lymphocyte cell line widely used as a model for TCR signaling. The primary mechanism of action for this class of compounds is the inhibition of LYP, which in turn prevents the dephosphorylation of key signaling proteins required for T cell activation.
Detailed Research Findings
To elucidate the impact of imidazolidine-2,4-dione derivatives on TCR signaling, researchers treated Jurkat T cells with compound 9r and measured the phosphorylation status of critical proteins in the TCR cascade using Western blot analysis. The TCR signaling pathway is initiated by the phosphorylation of the kinase Lck, a direct substrate of LYP. Activation of Lck leads to a downstream cascade involving the phosphorylation of ZAP70, the adapter protein LAT, and finally the activation of the MAPK pathway, evidenced by the phosphorylation of ERK.
Treatment with compound 9r for 24 hours resulted in a significant, dose-dependent increase in the phosphorylation of Lck. This finding is consistent with the effective inhibition of LYP, as the phosphatase is no longer able to dephosphorylate and inactivate Lck. Consequently, the key downstream signaling molecules—ZAP70, LAT, and ERK—also exhibited markedly increased phosphorylation levels. These results demonstrate that by inhibiting LYP, compound 9r effectively amplifies the signaling cascade originating from the T cell receptor, leading to enhanced T cell activation signals.
The data from these experiments underscore the regulatory role of this imidazolidine-2,4-dione derivative on the TCR signaling pathway. The dose-dependent nature of the observed increases in protein phosphorylation confirms a direct and potent effect on this specific cellular mechanism.
Interactive Data Tables
The following tables summarize the dose-dependent effect of compound 9r on the phosphorylation levels of key proteins in the T cell receptor signaling pathway in Jurkat T cells. The data represents the relative increase in phosphorylation compared to untreated control cells.
Table 1: Effect of Compound 9r on Lck and ZAP70 Phosphorylation
| Compound Concentration (µM) | Relative p-Lck Level (Fold Increase) | Relative p-ZAP70 Level (Fold Increase) |
| 0 (Control) | 1.0 | 1.0 |
| 5 | 1.8 | 1.5 |
| 10 | 2.5 | 2.1 |
| 20 | 3.2 | 2.8 |
Table 2: Effect of Compound 9r on LAT and ERK Phosphorylation
| Compound Concentration (µM) | Relative p-LAT Level (Fold Increase) | Relative p-ERK Level (Fold Increase) |
| 0 (Control) | 1.0 | 1.0 |
| 5 | 1.6 | 1.4 |
| 10 | 2.3 | 2.0 |
| 20 | 2.9 | 2.7 |
Advanced Methodologies and Future Research Directions
Integration of Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govmdpi.comnih.gov The application of microwave irradiation to the synthesis of 3-(2-Chloroethyl)imidazolidine-2,4-dione and its derivatives offers a promising avenue for enhancing synthetic efficiency. This technique can be particularly advantageous in the key cyclization steps and subsequent derivatization reactions. nih.govfarmaciajournal.comscipublications.com
The benefits of microwave-assisted synthesis in the context of hydantoin (B18101) chemistry can be summarized as follows:
Rapid Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.
Improved Yields: By minimizing side reactions and decomposition of products, microwave synthesis often results in higher isolated yields.
Enhanced Purity: The clean and controlled heating provided by microwaves can lead to products with higher purity, simplifying purification processes.
Green Chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry. nih.gov
A comparative study of conventional versus microwave-assisted synthesis for a generic hydantoin formation is presented below:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to Good | Good to Excellent |
| Solvent Usage | Often requires high-boiling solvents | Can often be performed with minimal or no solvent |
The integration of microwave technology is expected to streamline the synthesis of libraries of this compound analogs for biological screening and structure-activity relationship (SAR) studies.
Strategic Application of Flash Vacuum Pyrolysis for Mechanistic Discovery
Flash vacuum pyrolysis (FVP) is a powerful technique for studying reaction mechanisms by generating and characterizing highly reactive intermediates in the gas phase. caltech.eduorgsyn.orgsemanticscholar.org The application of FVP to this compound and its derivatives can provide valuable insights into their thermal decomposition pathways and the formation of transient species. arkat-usa.orgumich.edu By subjecting the compound to high temperatures and low pressures, it is possible to induce unimolecular reactions and trap the resulting products for analysis. caltech.edu
Potential mechanistic discoveries from FVP studies on this compound could include:
Identification of Reactive Intermediates: FVP can facilitate the generation and spectroscopic characterization of otherwise elusive intermediates such as nitrenes or ketenes.
Elucidation of Fragmentation Pathways: Understanding how the molecule breaks apart under thermal stress can reveal the weakest bonds and most likely points of initial reaction.
Discovery of Novel Rearrangements: The high-energy conditions of FVP can lead to unexpected molecular rearrangements, uncovering new chemical transformations.
The table below outlines potential fragmentation products that could be observed during the FVP of this compound, providing clues to its reactivity.
| Precursor | Potential FVP Products | Mechanistic Implication |
| This compound | Isocyanates, vinyl chloride, carbon monoxide | Elucidation of ring-opening and fragmentation pathways |
| Aziridinone intermediates | Evidence for intramolecular cyclization and rearrangement |
These studies are crucial for understanding the fundamental chemical behavior of this compound and for predicting its stability and reactivity in various environments.
Development of Predictive Computational Models for Reactivity and Biological Interactions
Computational chemistry has become an indispensable tool in modern drug discovery and development. chemrxiv.org For this compound, the development of predictive computational models can significantly accelerate the design of new analogs with desired properties. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide detailed insights into the molecule's electronic structure, reactivity, and interactions with biological targets. nih.govnih.gov
Key applications of computational modeling for this compound include:
Predicting Reactivity: DFT calculations can be used to model reaction pathways, determine activation energies, and predict the regioselectivity of chemical modifications.
Virtual Screening: Molecular docking can be employed to screen large libraries of virtual compounds based on their predicted binding affinity and mode of interaction with a specific protein target.
Understanding Binding Mechanisms: MD simulations can provide a dynamic picture of how the molecule interacts with its biological target over time, revealing key binding interactions and conformational changes.
The following table summarizes the application of different computational methods to the study of this compound derivatives.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energetics. nih.gov | Prediction of reactive sites and reaction mechanisms. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.net | Identification of potential protein targets and lead compounds. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand-protein complex. | Elucidation of binding stability and key intermolecular interactions. |
These computational approaches, when used in conjunction with experimental studies, can provide a powerful platform for the rational design of novel bioactive agents based on the this compound scaffold.
Design and Exploration of Hydantoin-Based Universal Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The hydantoin scaffold is an attractive template for the design of universal peptidomimetics, as it can be functionalized to project substituents in a manner that mimics the side chains of amino acids in secondary protein structures like β-turns and α-helices. researchgate.netnih.govresearchgate.netacs.orgnih.gov
The design of hydantoin-based peptidomimetics derived from this compound involves:
Scaffold Functionalization: The chloroethyl group at the N3 position can serve as a handle for introducing further diversity, while the other positions on the hydantoin ring can also be modified.
Conformational Control: The substituents on the hydantoin ring can be chosen to enforce specific conformations that mimic peptide secondary structures.
Biological Evaluation: The designed peptidomimetics can be synthesized and evaluated for their ability to modulate protein-protein interactions or other biological processes.
The table below illustrates how different substitution patterns on the hydantoin ring can be used to mimic different peptide secondary structures.
| Substitution Pattern | Mimicked Secondary Structure | Potential Biological Application |
| Substituents at N1 and C5 | β-turn | Inhibition of protein-protein interactions |
| Bulky substituents at C5 | α-helix | Targeting helical peptide binding sites |
The development of hydantoin-based universal peptidomimetics represents a promising strategy for the discovery of new therapeutic agents for a wide range of diseases.
Bioisosteric Replacement Strategies in the Design of Novel Bioactive Agents
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. spirochem.comcambridgemedchemconsulting.comslideshare.net This involves replacing a functional group with another group that has similar steric and electronic properties. In the context of this compound, bioisosteric replacement can be used to fine-tune its pharmacokinetic profile, reduce toxicity, and improve target binding.
Examples of bioisosteric replacements for the chloroethyl group include:
Fluorine Substitution: Replacing the chlorine atom with fluorine can alter the electronic properties and metabolic stability of the molecule.
Introduction of Other Halogens: Bromine or iodine can be introduced to explore the effects of size and polarizability on biological activity.
Replacement with Small Alkyl or Cyano Groups: These groups can serve as non-halogen replacements to probe the steric and electronic requirements for activity.
The following table provides examples of potential bioisosteric replacements for the chloroethyl group and their expected impact on molecular properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| -CH2CH2Cl | -CH2CH2F | Increased metabolic stability, altered electronics |
| -CH2CH2Cl | -CH2CH2Br | Increased lipophilicity, potential for altered binding interactions |
| -CH2CH2Cl | -CH2CN | Increased polarity, potential for hydrogen bonding |
By systematically applying bioisosteric replacement strategies, it is possible to generate a diverse library of this compound analogs with optimized properties for drug development.
Elaboration of Organoselenium-Induced Intramolecular Cyclization for Novel Fused Hydantoins
Organoselenium-induced intramolecular cyclization is a powerful method for the synthesis of complex heterocyclic systems. nih.govnih.gov This reaction typically involves the electrophilic addition of a selenium reagent to a double bond, followed by intramolecular attack of a nucleophile to form a new ring. sciforum.netresearchgate.net By introducing an appropriate unsaturated moiety into the this compound scaffold, this methodology can be used to construct novel fused hydantoin derivatives.
The key steps in this synthetic strategy are:
Synthesis of a Suitable Precursor: An alkenyl or alkynyl group is introduced into the this compound molecule.
Selenocyclization: The precursor is treated with an electrophilic selenium reagent, such as phenylselenyl chloride, to induce intramolecular cyclization.
Further Transformations: The resulting organoselenium compound can be further modified to introduce additional functionality.
This approach allows for the creation of rigid, conformationally constrained fused hydantoin systems, which are of great interest in drug discovery due to their potential for high-affinity and selective binding to biological targets.
| Starting Material | Reaction Type | Product |
| 5-Alkenylhydantoin | Selenium-induced intramolecular cyclization | Fused bicyclic hydantoin |
The development of novel fused hydantoins through organoselenium-induced cyclization opens up new avenues for the exploration of chemical space around the this compound core.
Future Directions in the Mechanistic Understanding of this compound Reactivity and Biological Interactions
While significant progress has been made in understanding the chemistry and biological potential of this compound, several key areas warrant further investigation. Future research should focus on a deeper mechanistic understanding of its reactivity and a more comprehensive exploration of its biological interactions.
Key future research directions include:
Detailed Mechanistic Studies: A combination of experimental techniques, such as kinetic studies and isotopic labeling, with high-level computational modeling can provide a more complete picture of the reaction mechanisms involving this compound.
Identification of Biological Targets: Unbiased screening approaches, such as chemical proteomics, can be used to identify the specific protein targets of this compound and its derivatives.
Exploration of New Therapeutic Areas: The diverse biological activities of hydantoin-based compounds suggest that this compound may have therapeutic potential in a wide range of diseases beyond those currently being investigated.
Development of Drug Delivery Systems: The formulation of this compound into advanced drug delivery systems could improve its pharmacokinetic properties and therapeutic efficacy.
By addressing these future research directions, the full potential of this compound as a versatile chemical scaffold for the development of new therapeutic agents can be realized.
Q & A
Basic Research Questions
Q. What are the recommended experimental design strategies for synthesizing 3-(2-Chloroethyl)imidazolidine-2,4-dione?
- Methodological Answer : Utilize statistical design of experiments (DoE) to optimize reaction parameters such as temperature, solvent polarity, and reagent stoichiometry. For instance, factorial designs (e.g., 2^k or response surface methodology) can minimize trial runs while identifying critical variables. This approach is supported by studies in chemical technology that emphasize reducing experimental redundancy while capturing parameter interactions .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm the presence of the chloroethyl group and imidazolidine-dione ring. For example, characteristic IR peaks for carbonyl groups (1650–1750 cm⁻¹) and NMR shifts for chlorine-adjacent protons (~4.0–4.5 ppm) should align with computational predictions (e.g., PubChem data models) . Cross-validation with X-ray crystallography (as in related imidazolidine-dione derivatives) ensures structural accuracy .
Q. What safety protocols are critical when handling chloroethyl-containing compounds during synthesis?
- Methodological Answer : Implement strict containment measures (e.g., fume hoods, closed systems) to avoid inhalation or dermal exposure. Use non-sparking tools and grounding to mitigate flammability risks, as chloroethyl groups are reactive. Refer to safety frameworks for structurally similar chlorinated compounds, emphasizing PPE (gloves, goggles) and spill management protocols .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map intermediates and transition states. For instance, ICReDD’s integrated computational-experimental workflows use reaction path searches to identify energetically favorable mechanisms, such as nucleophilic substitutions at the chloroethyl site . Pair with molecular dynamics simulations to assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Address discrepancies (e.g., bond length variations) by comparing experimental data with high-level ab initio calculations. For example, crystallographic data (e.g., monoclinic lattice parameters from related imidazolidine-diones) may reveal steric effects not captured in solution-phase spectroscopy. Use error analysis (e.g., R-factor refinement) to validate structural models .
Q. How can AI-driven automation improve the scalability of synthesizing this compound?
- Methodological Answer : Integrate machine learning (ML) with robotic platforms to iteratively optimize reaction conditions. AI models trained on historical reaction datasets (e.g., PubChem’s structure-activity relationships) can predict optimal catalysts or solvent systems. For example, COMSOL Multiphysics simulations coupled with AI enable real-time adjustments to temperature and pressure in flow reactors .
Q. What advanced separation techniques purify this compound from byproducts?
- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) or chiral chromatography to isolate the target compound. Studies in chemical engineering design highlight the efficacy of centrifugal partition chromatography (CPC) for polar heterocycles, leveraging differences in partition coefficients between byproducts .
Data Analysis & Interpretation
Q. How should researchers statistically analyze reaction yield data for this compound?
- Methodological Answer : Apply ANOVA or multivariate regression to quantify the impact of variables (e.g., catalyst loading, reaction time). Use tools like Minitab or Design-Expert for DoE-based analysis, ensuring p-values and confidence intervals are reported. For outlier detection, leverage residual plots or Grubbs’ test .
Q. What computational tools validate the electronic properties of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
